molecular formula C5H9IO B3372197 3-Iodo-2,2-dimethylpropanal CAS No. 87902-25-8

3-Iodo-2,2-dimethylpropanal

Cat. No.: B3372197
CAS No.: 87902-25-8
M. Wt: 212.03 g/mol
InChI Key: CZJALZISQITNLS-UHFFFAOYSA-N
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Description

3-Iodo-2,2-dimethylpropanal is an organic compound with the molecular formula C5H9IO It is a derivative of propanal, where the hydrogen atom at the third position is replaced by an iodine atom, and the second position is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2,2-dimethylpropanal typically involves the iodination of 2,2-dimethylpropanal. One common method includes the reaction of 2,2-dimethylpropanal with iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,2-dimethylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol.

Major Products Formed

    Oxidation: 3-Iodo-2,2-dimethylpropanoic acid.

    Reduction: 3-Iodo-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-2,2-dimethylpropanal depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are still required to fully elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanal: Lacks the iodine atom, making it less reactive in substitution reactions.

    3-Bromo-2,2-dimethylpropanal: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    3-Chloro-2,2-dimethylpropanal: Contains a chlorine atom, which also affects its chemical behavior differently compared to the iodine derivative.

Uniqueness

3-Iodo-2,2-dimethylpropanal is unique due to the presence of the iodine atom, which significantly influences its reactivity and potential applications. The larger atomic radius and higher electronegativity of iodine compared to other halogens make this compound particularly useful in specific synthetic and industrial processes.

Properties

IUPAC Name

3-iodo-2,2-dimethylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJALZISQITNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CI)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560415
Record name 3-Iodo-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87902-25-8
Record name 3-Iodo-2,2-dimethylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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